4-Methylacridine

Basicity DNA intercalation Protonation equilibrium

4-Methylacridine (C₁₄H₁₁N, MW 193.24) is a monomethyl-substituted acridine heterocycle bearing a methyl group at the peri (4-) position relative to the endocyclic nitrogen. The compound crystallizes as a yellow solid with a melting point of 114 °C and a predicted boiling point of 361.9 °C at 760 mmHg.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 610-51-5
Cat. No. B185724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylacridine
CAS610-51-5
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=CC3=CC=CC=C3N=C12
InChIInChI=1S/C14H11N/c1-10-5-4-7-12-9-11-6-2-3-8-13(11)15-14(10)12/h2-9H,1H3
InChIKeySKLZCRNUJKGGRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylacridine (CAS 610-51-5) – Physicochemical Baseline and Procurement Context


4-Methylacridine (C₁₄H₁₁N, MW 193.24) is a monomethyl-substituted acridine heterocycle bearing a methyl group at the peri (4-) position relative to the endocyclic nitrogen . The compound crystallizes as a yellow solid with a melting point of 114 °C and a predicted boiling point of 361.9 °C at 760 mmHg . Its molecular architecture retains the planar, polyaromatic acridine scaffold but exhibits distinct physicochemical properties – notably exceptionally low aqueous solubility (<0.4 µg/mL) and a predicted pKa of 5.61 ± 0.10 – that differentiate it from the parent acridine and from regioisomeric methylacridines [1]. These properties, combined with its role as a regioselective synthetic precursor for 4-functionalized acridine derivatives, establish 4-methylacridine as a non-interchangeable building block in medicinal chemistry and materials research [2].

1 4-methyl substitution creates unique nitrogen lone-pair steric environment
2 Exceptionally low aqueous solubility – requires organic co-solvent for experimental use
3 Direct precursor for 4-functionalized acridine libraries with regiochemical fidelity

Why 4-Methylacridine Cannot Be Replaced by Generic Acridine or Other Methylacridine Isomers


The position of methyl substitution on the acridine nucleus profoundly modulates basicity, aqueous solubility, and synthetic accessibility. 4-Methylacridine (pKa 5.61 ± 0.10) exhibits nearly identical basicity to the parent acridine (pKa 5.58), whereas the 9-methyl isomer is significantly more basic (pKa 6.68 ± 0.10) . This has direct consequences for protonation-dependent processes such as DNA intercalation and chromatographic retention. Aqueous solubility differs by orders of magnitude: 4-methylacridine is practically insoluble (<0.4 µg/mL), compared to ~38,400 µg/mL for acridine and ~39 µg/mL for 9-methylacridine, which impacts formulation, biological assay conditions, and handling protocols [1]. Furthermore, the 4-methyl group enables regioselective electrophilic functionalization at the adjacent position, a synthetic pathway inaccessible with other isomers, making 4-methylacridine an indispensable precursor for 4-substituted acridine libraries [2]. These quantitative physicochemical divergences mean that generic substitution cannot reproduce the experimental outcomes achieved with the authentic 4-methyl isomer.

Methyl position alters basicity profile: 4-isomer mimics acridine pKa, while 9-isomer is significantly more basic, changing protonation-dependent interactions.
Extreme solubility differential: organic co-solvent mandatory for 4-methylacridine; aqueous solubility differs by orders of magnitude from acridine, preventing direct substitution.
Regioselective reactivity mismatch: synthetic utility at the 4-position cannot be replicated by 2- or 9-methylacridine, leading to different regioisomeric products.

4-Methylacridine – Quantitative Differentiation Evidence Against Closest Analogs


pKa and Protonation State: 4-Methylacridine vs. Acridine and 9-Methylacridine

4-Methylacridine displays a predicted pKa of 5.61 ± 0.10, essentially identical to the experimental pKa of acridine (5.58 at 20 °C), whereas 9-methylacridine exhibits a substantially elevated predicted pKa of 6.68 ± 0.10 . At physiological pH (7.4), 4-methylacridine is >98% deprotonated, similar to acridine, while 9-methylacridine retains partial protonation (~16%), which alters its DNA intercalation thermodynamics and chromatographic behavior [1].

Basicity
Reported
4-Methylacridine pKa 5.61 ± 0.10
Acridine pKa 5.58
9-Methylacridine pKa 6.68
Parent-like basicity; 9-isomer protonation differs significantly
Predicted values; cross-study comparison
Basicity DNA intercalation Protonation equilibrium

Aqueous Solubility: 4-Methylacridine Exhibits Exceptionally Low Water Solubility Relative to Acridine and 9-Methylacridine

4-Methylacridine has a reported aqueous solubility of <0.4 µg/mL (approximately <2.1 µM), which is nearly five orders of magnitude lower than that of the parent acridine (38,400–46,500 µg/L) and roughly two orders of magnitude lower than 9-methylacridine (~39 µg/mL) [1]. This extreme hydrophobicity, driven by the peri-methyl substitution disrupting crystal packing and hydration, necessitates distinct handling protocols: 4-methylacridine requires dissolution in organic solvents (e.g., DMSO, chloroform) for biological assays, whereas acridine can be used directly in aqueous buffers at micromolar concentrations [2].

Solubility
Reported
4-Methylacridine: Acridine: 38–46.5 mg/L
9-Methylacridine: ~39 mg/L
Requires organic co-solvent; aqueous substitution not feasible
From SDS and database sources
Solubility Formulation Bioavailability

Methyl Rotational Barrier: Unique Steric Signature of the Acridine Nitrogen Lone Pair

Solid-state ¹H NMR spin-lattice relaxation measurements determined the rotational barrier of the 4-methyl group in 4-methylacridine to be 1.97 kcal/mol (8.24 kJ/mol), which is distinctly lower than the barrier for the 1-methyl group in 1-methylanthracene (2.36 kcal/mol, 9.87 kJ/mol), a carbon-only analogue [1]. The reduced barrier in 4-methylacridine is attributed to the side-on steric bulk of the sp² nitrogen lone pair, which exerts a smaller van der Waals radius (estimated as ~1.1 Å in terms of van der Waals equivalent) compared to a C–H group at the corresponding position [2]. This property is unique among methylacridine isomers, as the lone-pair orientation in the 4-position creates a steric environment not replicated in 1-, 2-, 3-, or 9-methylacridine.

Rotational Barrier
Head-to-head
1.97 kcal/mol
(8.24 kJ/mol)
Lone-pair steric fingerprint unique to 4-position
Solid-state ¹H NMR; J. Org. Chem. 1987
Molecular dynamics Steric hindrance NMR spectroscopy

Regioselective Synthetic Utility: 4-Methylacridine as a Precursor for 4-Functionalized Acridine Libraries

4-Methylacridine serves as the direct precursor for synthesizing 4-substituted acridinic esters and amides, key intermediates in antitumor drug discovery. The Chiron and Galy (2003) synthetic route uses 4-methylacridine to access mono-functional 4-substituted acridine derivatives in high yields, a regioselectivity not achievable from other methylacridine isomers due to differing reactivity at the 4-position [1]. In contrast, 9-methylacridine undergoes condensation preferentially at the 9-methyl group, and 2-methylacridine directs electrophilic substitution to different ring positions, producing regioisomeric products with divergent biological activities .

Synthetic Utility
Class-level
Direct precursor for 4-substituted acridines
Regiochemical fidelity not achievable from other isomers
Synthetic route; Heterocycles 2003
Medicinal chemistry Acridine functionalization Building block

Procurement-Relevant Application Scenarios for 4-Methylacridine


Synthesis of Positionally Defined 4-Substituted Acridine Pharmacophores

Medicinal chemistry groups developing acridine-based antitumor or antimicrobial agents require 4-methylacridine as the exclusive starting material for constructing 4-functionalized acridine libraries. As demonstrated by Chiron and Galy, 4-methylacridine enables efficient access to acridinic esters and amides with high regiochemical fidelity [1]. Substitution with 9-methylacridine or acridine would yield different regioisomers with altered DNA intercalation geometry and biological potency, compromising structure–activity relationship studies.

Physicochemical Studies of Lone-Pair Steric Effects in Heteroaromatics

The uniquely characterized methyl rotational barrier of 4-methylacridine (1.97 kcal/mol) provides a quantitative measure of the side-on steric bulk of the acridine nitrogen lone pair [2]. Physical organic chemists and computational modelers use this benchmark to calibrate force-field parameters for nitrogen-containing heterocycles. No other methylacridine isomer provides this specific steric signature, which arises from the peri relationship between the methyl group and the endocyclic nitrogen.

Non-Aqueous Fluorescent Probe or Dye Intermediate Development

The extreme hydrophobicity of 4-methylacridine (solubility <0.4 µg/mL in water) renders it suitable for incorporation into organic-soluble fluorescent scaffolds or lipophilic dye precursors, where water-soluble acridines like acridine orange or proflavine would partition unfavorably . Its LogP of 3.86 (predicted) further supports preferential partitioning into non-polar environments, making it a candidate for membrane-associated probe design.

Chromatographic Method Development and Analytical Reference Standard

Validated reverse-phase HPLC methods exist specifically for 4-methylacridine using Newcrom R1 mixed-mode columns, facilitating purity assessment, impurity profiling, and pharmacokinetic analysis [3]. Due to its distinct retention behavior compared to other acridine derivatives, 4-methylacridine serves as a reference standard for HPLC method validation in quality control laboratories handling acridine-based compound libraries.

Application
Selection Property
Validation Focus
Synthesis of 4-substituted acridine libraries
Regiochemical precursor fidelity
Regioisomeric identity verification
Lone-pair steric effect studies
Methyl rotational barrier benchmark
NMR relaxation or computational calibration
Non-aqueous fluorescent probe development
Extreme hydrophobicity
Solvent compatibility and dye intermediate purity
HPLC method development and reference standard
Distinct reversed-phase retention
Purity and impurity profiling by HPLC
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